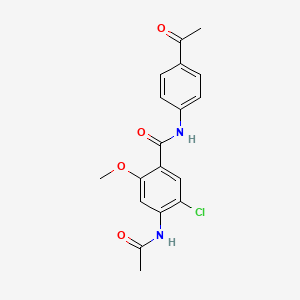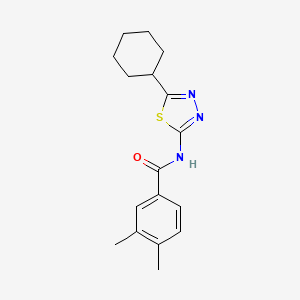
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a butanamide backbone substituted with a 2,4-dichlorophenoxy group and an N-(2-ethylhexyl) group. Its unique structure imparts specific chemical and physical properties that make it valuable in different scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently reacted with 2-ethylhexylamine to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the formulation of agrochemicals, particularly herbicides, due to its ability to inhibit the growth of unwanted plants.
Wirkmechanismus
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide involves its interaction with specific molecular targets. In the context of herbicidal activity, the compound disrupts the normal functioning of plant cells by interfering with key metabolic pathways. This leads to the inhibition of cell growth and division, ultimately causing the death of the plant. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-ethylhexyl (2,4-dichlorophenoxy)acetate
- 2-ethylhexyl 4-(2,4-dichlorophenoxy)butyrate
Uniqueness
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and applications. For instance, its butanamide backbone and the presence of the 2-ethylhexyl group can influence its solubility, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C18H27Cl2NO2 |
|---|---|
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide |
InChI |
InChI=1S/C18H27Cl2NO2/c1-3-5-7-14(4-2)13-21-18(22)8-6-11-23-17-10-9-15(19)12-16(17)20/h9-10,12,14H,3-8,11,13H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
BEPUBLHMLXSFOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide](/img/structure/B14959912.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B14959917.png)
![4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B14959922.png)

methanone](/img/structure/B14959937.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide](/img/structure/B14959939.png)
![4-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B14959940.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14959945.png)


![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B14959966.png)

![2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14959972.png)
